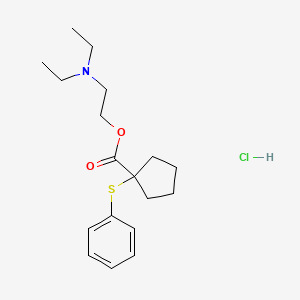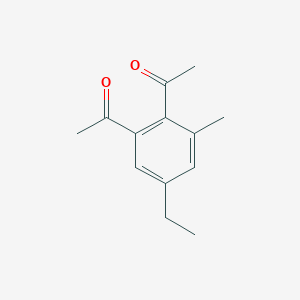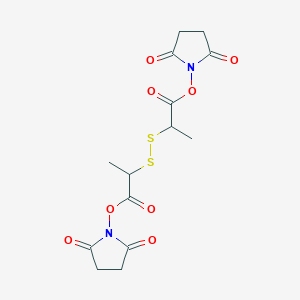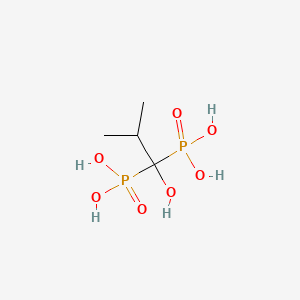
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide is a chemical compound with the molecular formula C22H21I2O2P. It is a phosphonium salt that contains an iodoethyl group, making it a unique and interesting compound for various chemical applications .
Vorbereitungsmethoden
The synthesis of Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide typically involves the reaction of triphenylphosphine with an appropriate iodoethyl ester. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphonium salts in biological systems.
Wirkmechanismus
The mechanism of action of Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating different chemical transformations. The pathways involved depend on the specific application and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide can be compared with other phosphonium salts, such as:
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with different reactivity.
(2-Bromoethyl)triphenylphosphonium bromide: A similar compound with a bromo group instead of an iodo group.
The uniqueness of this compound lies in its iodoethyl group, which imparts distinct reactivity and properties compared to other phosphonium salts .
Eigenschaften
CAS-Nummer |
111598-99-3 |
|---|---|
Molekularformel |
C22H21I2O2P |
Molekulargewicht |
602.2 g/mol |
IUPAC-Name |
(2-ethoxy-1-iodo-2-oxoethyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H21IO2P.HI/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17,21H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HXXIMTNIDNULLT-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)


![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)



![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)

![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)

